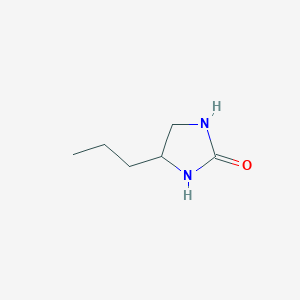

4-Propylimidazolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

168092-18-0 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-propylimidazolidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-2-3-5-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9) |

InChI Key |

HQGNEMNTJFPVKT-UHFFFAOYSA-N |

SMILES |

CCCC1CNC(=O)N1 |

Canonical SMILES |

CCCC1CNC(=O)N1 |

Origin of Product |

United States |

Asymmetric Synthesis Approaches for Enantiomerically Enriched 4 Propylimidazolidin 2 One Derivatives

Principles of Chirality Induction in Imidazolidinone Synthesis

The introduction of chirality into the imidazolidin-2-one scaffold is governed by several key principles aimed at creating a stereochemically defined environment during bond formation. One fundamental approach involves the use of chiral starting materials, where the inherent chirality of a precursor molecule dictates the stereochemical outcome of the cyclization reaction. This substrate-controlled strategy relies on the transfer of stereochemical information from a chiral pool starting material to the newly formed stereocenters of the imidazolidinone ring.

Another critical principle is the use of external chiral agents, such as catalysts or auxiliaries, which interact with the reacting molecules to favor the formation of one enantiomer over the other. wikipedia.org In catalytic approaches, a small amount of a chiral catalyst creates a transient, diastereomeric intermediate with the substrate, lowering the activation energy for the formation of one enantiomer. researchgate.net The catalyst is then regenerated, allowing it to participate in multiple reaction cycles.

Furthermore, the geometry of the transition state plays a pivotal role in chirality induction. The spatial arrangement of the reactants at the moment of bond formation determines the stereochemistry of the product. Effective asymmetric syntheses are designed to favor a specific transition state that leads to the desired enantiomer, often by exploiting steric hindrance or electronic interactions to disfavor other possible arrangements. The choice of solvents and reaction conditions can also influence the stability of different transition states and, consequently, the enantioselectivity of the reaction.

Application of Chiral Catalysts in Imidazolidinone Organocatalysis

Chiral imidazolidinones, particularly those developed by MacMillan and coworkers, have emerged as a cornerstone of organocatalysis. nih.govjk-sci.com These catalysts operate through the formation of a transient iminium ion by reacting with α,β-unsaturated aldehydes or ketones. researchgate.netnih.gov This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. jk-sci.com The chiral scaffold of the imidazolidinone catalyst effectively shields one face of the iminium ion, directing the nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. nih.govacs.org

A prime example of this is the highly enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and various α,β-unsaturated aldehydes, catalyzed by a chiral imidazolidinone derived from phenylalanine. nih.gov This reaction proceeds with excellent yields and high enantioselectivity. nih.gov The effectiveness of these catalysts has been extended to a wide range of other transformations, including 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions, consistently affording products with high levels of enantiomeric excess. jk-sci.com

The structural features of the imidazolidinone catalyst are crucial for its reactivity and selectivity. For instance, the introduction of bulky substituents, such as a tert-butyl group, can enhance enantioselectivity in certain reactions like the Friedel-Crafts alkylation of indoles. nih.gov The development of second-generation imidazolidinone catalysts has further expanded the scope of these transformations by forming more reactive iminium intermediates, leading to improved enantioselectivities and broader substrate compatibility. core.ac.uk

| Catalyst Generation | Key Feature | Application Examples | Reference |

| First-Generation | Phenylalanine-derived | Diels-Alder reactions, 1,3-dipolar cycloadditions | nih.gov |

| Second-Generation | Introduction of bulky groups (e.g., tert-butyl) | Friedel-Crafts alkylations, conjugate additions | core.ac.uk |

Substrate-Controlled Asymmetric Synthesis Strategies

In substrate-controlled asymmetric synthesis, the stereochemical outcome of a reaction is dictated by a chiral element already present in the substrate. This approach is highly effective for the synthesis of enantiomerically enriched imidazolidin-2-ones when starting from chiral precursors such as amino acids or their derivatives. The inherent chirality of the starting material guides the formation of new stereocenters with a specific orientation.

For example, the cyclization of a chiral 1,2-diamine, where one of the stereocenters is pre-determined, will influence the stereochemistry of the second stereocenter upon ring closure to form the imidazolidin-2-one. The existing stereocenter directs the conformation of the reaction intermediate, making one face of the molecule more accessible for the cyclization reaction. This diastereoselective cyclization results in the preferential formation of one diastereomer.

The predictability of these reactions is a significant advantage, as the stereochemical outcome can often be rationalized based on steric and electronic factors within the substrate. The development of methods that utilize chiral pool starting materials is a practical and efficient strategy, although it is dependent on the availability of suitable chiral precursors. williams.edu

Chiral Auxiliary-Controlled Methods for Stereochemical Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.org Imidazolidin-2-ones themselves can function as effective chiral auxiliaries. For instance, non-cross-linked polystyrene-supported 2-imidazolidinone auxiliaries have been successfully used in asymmetric alkylation reactions, achieving excellent diastereocontrol. nih.gov

In a typical application, an achiral substrate is covalently attached to the chiral auxiliary. The auxiliary then sterically hinders one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This results in the formation of a new stereocenter with a high degree of stereoselectivity. For example, sodium enolates of chiral 2-imidazolidinone glycolates react with alkyl halides to yield α-alkylated products with high diastereoselectivity. researchgate.net

A key advantage of using chiral auxiliaries is that the products are diastereomers, which can often be separated using standard techniques like chromatography. williams.edu Furthermore, the chiral auxiliary can often be recovered and reused, making the process more economical. wikipedia.orgnih.gov The development of polymer-supported imidazolidinone auxiliaries further simplifies the purification process, as the auxiliary can be easily removed by filtration. nih.gov

| Auxiliary Type | Application | Diastereomeric Excess (de) | Reference |

| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Enolate alkylation | 85-94% | rsc.org |

| NCPS-supported 2-imidazolidinone | Asymmetric alkylation | >99% | nih.gov |

Dynamic Kinetic Resolution Strategies in Imidazolidinone Formation

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. wikipedia.orgprinceton.edu This is achieved by combining a kinetic resolution with in situ racemization of the starting material. princeton.edu In the context of imidazolidinone synthesis, DKR can be applied to a racemic starting material that can be interconverted between its enantiomers under the reaction conditions.

The process involves a chiral catalyst that reacts preferentially with one enantiomer of the racemic substrate at a faster rate than the other. princeton.edu Simultaneously, the unreactive enantiomer is continuously racemized back to the reactive enantiomer, ensuring that all of the starting material is eventually converted into the desired product. For an efficient DKR, the rate of racemization must be comparable to or faster than the rate of the reaction of the slower-reacting enantiomer. princeton.eduprinceton.edu

While direct applications of DKR to the formation of 4-propylimidazolidin-2-one are not extensively detailed in the provided search results, the principles of DKR are broadly applicable in asymmetric synthesis. For example, Noyori's asymmetric hydrogenation is a classic application of DKR where a chiral catalyst selectively hydrogenates one enantiomer of a racemic ketone, while the other enantiomer is racemized in situ. wikipedia.org Similar strategies could be envisioned for the synthesis of chiral imidazolidinones from appropriate racemic precursors.

Enantioselective and Diastereoselective Control in Cycloaddition Reactions Employing Imidazolidinone Catalysts

Imidazolidinone-based organocatalysts have proven to be exceptionally effective in controlling both enantioselectivity and diastereoselectivity in various cycloaddition reactions. nih.gov The seminal work by MacMillan demonstrated that a chiral imidazolidinone catalyst could promote a highly enantioselective Diels-Alder reaction between cyclopentadiene and α,β-unsaturated aldehydes. nih.gov The catalyst forms a chiral iminium ion with the aldehyde, which then reacts with the diene. nih.gov The stereochemical outcome is dictated by the catalyst's ability to shield one face of the iminium ion, leading to high endo/exo selectivity and excellent enantiomeric excess for both diastereomers. nih.gov

The utility of these catalysts extends to other types of cycloadditions, such as [4+3] cycloadditions. acs.org Computational studies have shown that in these reactions, the stereoselectivity arises from a conformational preference of the catalyst-substrate complex that directs the approach of the reacting partner. acs.orgresearchgate.net Interestingly, in some [4+3] cycloadditions, the reaction occurs on the more sterically crowded face of the iminium ion, a counterintuitive result that highlights the subtle electronic and steric effects that govern stereoselectivity. acs.orgresearchgate.net

The ability to fine-tune the structure of the imidazolidinone catalyst allows for the optimization of selectivity for a given cycloaddition. For instance, modifying the substituents on the imidazolidinone ring can influence the catalyst's steric and electronic properties, thereby impacting both the rate and the stereoselectivity of the reaction. nih.gov

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

| Diels-Alder | Phenylalanine-derived imidazolidinone | Cyclopentadiene, α,β-unsaturated aldehydes | >90% (endo), >84% (exo) | nih.gov |

| [4+3] Cycloaddition | (S,S)-2-tert-butyl-5-benzylimidazolidinone | Siloxy pentadienals, furans | High | acs.org |

Advanced Computational and Theoretical Chemistry Studies on 4 Propylimidazolidin 2 One and Imidazolidinone Analogues

Quantum Mechanical (QM) Calculations for Imidazolidinone Systems

Quantum mechanical (QM) calculations, which are based on solving the Schrödinger equation, offer a powerful approach to modeling molecular properties and reactions without prior experimental data. binarystarchem.caresearchgate.net These methods are broadly categorized into ab initio, semiempirical, and Density Functional Theory (DFT), each providing a different balance of accuracy and computational cost. researchgate.net For imidazolidinone systems, QM calculations are crucial for geometry optimization, single-point energy calculations, and modeling reaction pathways. binarystarchem.ca

Density Functional Theory (DFT) has emerged as a prominent method in computational chemistry due to its favorable balance of accuracy and computational efficiency. cuny.edumdpi.com It calculates the electronic energy of a molecule based on its electron density. mdpi.com DFT studies have been extensively applied to investigate the structures, thermodynamic properties, and reaction mechanisms of imidazolidinone derivatives. researchgate.netiau.ir

Researchers have employed DFT methods like B3LYP to optimize the geometries of various imidazolidinone analogues. iau.ir For example, studies on 4-aryl-imidazolidin-2,5-diones have shown that substitutions on the aryl ring can significantly affect the thermodynamic properties of the molecule. iau.ir DFT calculations have also been used to investigate keto-enol tautomerism in imidazolidine-2,4-diones, helping to identify the most stable tautomeric form based on energy values. edu.krd A computational study on 4-cyclohexylimidazolidin-2-one, an analogue of 4-propylimidazolidin-2-one, utilized DFT to analyze its molecular properties as a potential corrosion inhibitor. researchgate.net These calculations provide insights into the molecule's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and energy gap, which are crucial for understanding its reactivity. researchgate.net

In the realm of reaction mechanisms, DFT has been used to model the synthesis of compounds like 1,3-dimethyl-2-imidazolidinone (B1670677), elucidating the nucleophilic cyclization and ammonia (B1221849) removal steps. researchgate.net Furthermore, DFT calculations have been instrumental in rationalizing the regioselectivity observed in the synthesis of novel 4-(het)arylimidazolidin-2-ones. nih.gov

| Imidazolidinone Analogue | DFT Functional/Basis Set | Property/Reaction Studied | Key Finding | Reference |

|---|---|---|---|---|

| 4-Aryl-imidazolidin-2,5-diones | B3LYP/6-311++G(d,p) | Structural Optimization & Thermodynamic Properties | Aryl ring substitutions effectively alter thermodynamic properties. | iau.ir |

| 1,3-Dimethyl-2-imidazolidinone | Not Specified | Synthesis Reaction Mechanism | Elucidated a two-step mechanism involving nucleophilic cyclization and ammonia removal. | researchgate.net |

| 4-(het)arylimidazolidin-2-ones | B3LYP/6-311++G(d,p) | Regioselectivity of Synthesis | Calculations of intermediate energies justified the observed high regioselectivity. | nih.gov |

| Imidazolidine-2,4-diones | Not Specified | Keto-enol Tautomerism | Energy calculations supported the identification of the most stable tautomer. | researchgate.net |

| 4-Cyclohexylimidazolidin-2-one | Not Specified | Corrosion Inhibition Potential | Calculated HOMO, LUMO, and energy gap to understand reactivity with metal surfaces. | researchgate.net |

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally less demanding than more advanced methods, it neglects electron correlation, which can be a limitation. researchgate.net Despite this, HF theory provides a valuable starting point for more sophisticated calculations and can yield reliable molecular geometries. nih.gov In modern computational chemistry, HF calculations are often used in conjunction with other methods or as part of more complex theoretical models like Møller-Plesset perturbation theory. wayne.edusemanticscholar.org

For imidazolidinone systems and their analogues, HF methods can be used to calculate molecular properties and investigate reaction pathways. researchgate.net For instance, comparative studies using both DFT and HF methods on related heterocyclic compounds have been performed to analyze molecular structure, vibrational frequencies, and electronic properties. researchgate.net While specific HF studies on 4-propylimidazolidin-2-one are not prevalent in the literature, the principles of the method are broadly applicable to this class of compounds for determining wavefunctions and energies of the system in its stationary state. wikipedia.org Correlated wavefunction methods, such as Møller-Plesset (MP) perturbation theory, build upon the HF result to include the effects of electron correlation, offering higher accuracy at a greater computational expense. researchgate.net

| Method | Principle | Advantage | Limitation | Application in Heterocyclic Chemistry |

|---|---|---|---|---|

| Hartree-Fock (HF) | Approximates the N-body wavefunction using a single Slater determinant of N spin-orbitals. wikipedia.org | Computationally efficient for providing reliable geometries. nih.gov | Neglects electron correlation. researchgate.net | Calculation of molecular structure, vibrational frequencies, and electronic properties. researchgate.net |

| Møller-Plesset (MP2) | A perturbation theory method that adds electron correlation to the HF theory. researchgate.net | Provides excellent accuracy for geometries and relative energies. researchgate.net | Requires significantly more computational power than HF. researchgate.net | High-accuracy energy and geometry calculations for pharmacologically relevant systems. researchgate.net |

Molecular Dynamics (MD) Simulations for Reaction Pathways and Conformational Analysis

Molecular Dynamics (MD) simulations compute the time-dependent motion of atoms and molecules, providing a detailed view of conformational changes and reaction dynamics. nih.gov This method is particularly useful for exploring the conformational landscape of flexible molecules like 4-propylimidazolidin-2-one and for simulating reaction pathways in complex environments. nih.govnih.gov

MD simulations have been applied to study various imidazolidinone derivatives. For example, simulations were used to investigate the inhibitory mechanism of imidazolidine-2,4-dione derivatives on the protein tyrosine phosphatase 1B (PTP1B) enzyme. nih.gov These simulations revealed how the inhibitor binds to the active site and induces conformational changes in the protein. nih.gov In another study, 100-nanosecond MD simulations were used to assess the stability and interactions of pyrazolo-imidazolidinone compounds with a fungal enzyme target, providing insights into their potential antimicrobial activity. researchgate.net By analyzing the trajectories generated during MD simulations, researchers can identify stable conformations, transition states, and the energetic barriers between them, which is crucial for understanding reaction mechanisms and molecular recognition processes. nih.gov

Elucidation of Reaction Mechanisms and Transition States in Imidazolidinone Syntheses

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. researchgate.net For the synthesis of imidazolidinones, theoretical studies have been crucial in understanding the sequence of bond-forming and bond-breaking events.

DFT calculations have been employed to investigate the mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone from urea (B33335) and dimethylethylenediamine. researchgate.net The study revealed a mechanism involving two key ammonia removal steps, proceeding through a distinct intermediate state. researchgate.net Similarly, computational studies were conducted to understand the base-catalyzed intramolecular hydroamidation of propargylic ureas, which leads to the formation of imidazol-2-ones under mild conditions. acs.org These calculations help to rationalize the observed chemoselectivity and reaction rates. acs.org A proposed mechanism for the synthesis of imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane involves an initial Schiff condensation, followed by reduction and cyclization, highlighting the multi-step nature of these syntheses. mdpi.com

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of synthesizing substituted imidazolidinones. Computational studies have been highly effective in explaining and predicting the regiochemical outcomes of these reactions. nih.govresearchgate.net

In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, a high degree of regioselectivity is observed, leading predominantly to 4-substituted imidazolidin-2-ones. nih.govmdpi.com Quantum chemistry calculations were performed to rationalize this outcome by comparing the relative energies of possible intermediates. nih.gov The calculations showed that while the O-protonated urea is the most stable intermediate, the subsequent cyclization and substitution pathway leading to the 4-substituted product is energetically favored. nih.gov Similarly, DFT computations have been used to support the observed regiochemical outcome in the synthesis of imidazolidineiminodithiones, confirming the proposed reaction mechanism. nih.gov These theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic routes with predictable regioselectivity. researchgate.net

Predicting and understanding the stereochemical outcome of a reaction is a central challenge in organic synthesis. Computational methods offer a powerful means to rationalize the formation of specific stereoisomers in imidazolidinone chemistry. dntb.gov.ua

Electronic Structure Analysis (HOMO, LUMO, SOMO Energy Levels) in Imidazolidinone-Based Catalysis

The catalytic activity of imidazolidinone-based organocatalysts is fundamentally governed by their electronic structure, particularly the energies of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Singly Occupied Molecular Orbital (SOMO). semanticscholar.orgnih.gov These orbitals play a crucial role in the two primary activation modes of imidazolidinone catalysts: iminium ion formation (LUMO-lowering) and enamine formation (HOMO-raising). semanticscholar.orgrsc.org

In the context of iminium catalysis, the imidazolidinone catalyst condenses with an α,β-unsaturated aldehyde, forming an iminium ion. This process lowers the energy of the LUMO of the substrate, activating it for nucleophilic attack. rsc.org Conversely, in enamine catalysis, the catalyst forms an enamine intermediate, which raises the energy of the HOMO, thereby increasing the nucleophilicity of the α-carbon. semanticscholar.org

A third activation pathway, SOMO catalysis, involves the one-electron oxidation of an enamine intermediate. This creates a SOMO-activated radical cation, which can engage in enantioselective reactions. The nature and energy of this SOMO are critical for the subsequent reaction's success.

| Compound (Alkyl Group) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Methyl | -5.69 | -1.87 | 3.82 |

| Ethyl | -5.66 | -1.85 | 3.81 |

| Butyl | -5.64 | -1.83 | 3.81 |

Structure-Reactivity Relationship (SRR) Studies from Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in elucidating the relationship between the molecular structure of imidazolidinone derivatives and their chemical reactivity or biological activity. These models translate molecular descriptors into a mathematical correlation with an observed activity, providing predictive power for the design of new catalysts or therapeutic agents.

Pharmacophore mapping, another computational technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of anticancer arylsulfonylimidazolidinones, a five-point pharmacophore model (AADHR) was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one aromatic ring. sigmaaldrich.com This model provides a clear blueprint for designing new, potentially more potent, derivatives.

These computational SRR studies highlight the importance of specific structural features of the imidazolidinone scaffold. Modifications to substituents on the ring can significantly alter the electronic and steric properties, thereby tuning the catalyst's reactivity and selectivity in asymmetric transformations. core.ac.uknih.gov

Emerging Computational Chemistry Techniques in Heterocyclic Research

The field of computational chemistry is continually evolving, with new techniques offering greater accuracy and predictive power for the study of heterocyclic compounds like 4-propylimidazolidin-2-one.

Advanced DFT Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Ongoing research is focused on developing new functionals that better account for complex electronic effects, such as dispersion forces and long-range interactions, which are crucial in catalysis and biological systems. These advancements lead to more accurate predictions of geometries, reaction barriers, and electronic properties for heterocyclic systems.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying reactions in a complex environment, such as in a solvent or an enzyme active site, QM/MM methods are increasingly employed. In this approach, the reactive core of the system (e.g., the imidazolidinone catalyst and the substrate) is treated with a high level of quantum mechanics, while the surrounding environment is modeled using computationally less expensive molecular mechanics. This allows for the simulation of large, complex systems while maintaining a high degree of accuracy for the critical reaction center.

These emerging techniques, combined with established computational methods, are providing an unprecedented understanding of the chemistry of imidazolidinone and other heterocyclic systems. They not only rationalize experimental observations but also guide the design of new catalysts and molecules with tailored properties.

Spectroscopic and Structural Characterization Methodologies for 4 Propylimidazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A hypothetical ¹H NMR spectrum of 4-Propylimidazolidin-2-one would be expected to show distinct signals for each unique proton environment. The propyl group would display a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a multiplet for the methylene protons attached to the imidazolidinone ring. The protons on the five-membered ring (at C4 and C5) and the amine protons (at N1 and N3) would also produce characteristic signals, with their chemical shifts and coupling patterns providing crucial information about their connectivity and stereochemistry.

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Key signals would include a downfield resonance for the carbonyl carbon (C2) of the urea (B33335) moiety, signals for the two carbons of the imidazolidinone ring (C4 and C5), and three distinct signals corresponding to the carbons of the propyl group.

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for a complete structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Propylimidazolidin-2-one would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the cyclic urea group, typically in the region of 1650-1700 cm⁻¹. Additionally, characteristic N-H stretching bands for the two secondary amine groups would appear in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the alkyl chain and the ring would be observed around 2850-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated heterocyclic compounds like 4-Propylimidazolidin-2-one are not expected to have strong chromophores that absorb in the visible region. The primary absorption would likely be due to n→π* transitions of the carbonyl group, occurring in the ultraviolet region, typically below 250 nm.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While these methodologies represent the standard approach for characterizing a novel compound like 4-Propylimidazolidin-2-one, the specific experimental data required to populate detailed tables and analyses are not available at this time.

X-ray Crystallography for Solid-State Structure Determination (for relevant imidazolidin-2-ylidene complexes)

N-heterocyclic carbenes are highly reactive species that can be stabilized by coordination to a metal center. The resulting metal-NHC complexes are often crystalline and amenable to X-ray diffraction analysis. The crystal structure of such a complex would reveal key structural parameters of the imidazolidin-2-ylidene ligand, which is directly derived from the corresponding imidazolidin-2-one.

Key Structural Information from X-ray Crystallography of Imidazolidin-2-ylidene Complexes:

Bond Lengths and Angles: Precise measurements of the bond lengths and angles within the imidazolidine (B613845) ring and between the ring and its substituents.

Conformation of the Ring: Determination of the puckering of the five-membered imidazolidine ring, which is typically not planar.

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry at chiral centers, such as the C4 position bearing the propyl group.

Intermolecular Interactions: Identification of hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the packing of the molecules in the crystal lattice.

For instance, the X-ray crystallographic analysis of cyclopentadienyl (B1206354) nickel(II) complexes with NHC ligands has provided detailed structural information. researchgate.netnih.gov In a typical analysis, a single crystal of the complex is irradiated with X-rays, and the diffraction pattern is collected. The positions and intensities of the diffracted beams are then used to calculate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for a Generic Imidazolidin-2-ylidene Metal Complex:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

| R-factor | 0.045 |

This table is a hypothetical representation and not based on experimental data for a 4-propylimidazolidin-2-ylidene complex.

Correlation of Spectroscopic Data with Theoretical Calculations

In modern chemical analysis, the correlation of experimentally obtained spectroscopic data with theoretical calculations has become an indispensable tool for structure elucidation and the interpretation of complex spectra. Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties, including spectroscopic parameters, with a high degree of accuracy. aps.org

For 4-Propylimidazolidin-2-one, DFT calculations can be utilized to predict its ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR spectroscopy), and other spectroscopic properties. nih.govyoutube.com These calculated values can then be compared with experimental data to confirm the proposed structure and to aid in the assignment of spectral signals.

Predicting NMR Spectra:

The process of predicting NMR spectra using DFT typically involves the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Calculation of Shielding Tensors: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated.

Conversion to Chemical Shifts: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com

A strong correlation between the calculated and experimental chemical shifts provides a high level of confidence in the structural assignment. Discrepancies between the two can indicate an incorrect structural proposal or the presence of conformational dynamics that are not adequately captured by the calculations.

Hypothetical Correlation of Experimental and Calculated ¹³C NMR Data for 4-Propylimidazolidin-2-one:

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C=O | 165.2 | 164.8 |

| CH (C4) | 58.5 | 58.1 |

| CH₂ (C5) | 45.3 | 45.0 |

| CH₂ (propyl) | 36.8 | 36.5 |

| CH₂ (propyl) | 19.1 | 18.8 |

| CH₃ (propyl) | 13.9 | 13.6 |

This table is a hypothetical representation to illustrate the correlation. The experimental values are estimated based on related structures, and the calculated values are hypothetical.

Predicting IR Spectra:

Similarly, DFT calculations can be used to compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. The calculated vibrational modes can be visualized, which aids in the assignment of specific bands to particular molecular motions, such as stretching and bending of bonds. rsc.org

The correlation of experimental and theoretical spectroscopic data provides a powerful and synergistic approach to the structural characterization of molecules like 4-Propylimidazolidin-2-one. This combination of techniques allows for a more detailed and confident understanding of the molecule's structure and properties than could be achieved by either method alone.

Functionalization and Derivatization Strategies of the Imidazolidin 2 One Core Relevant to 4 Propylimidazolidin 2 One

Introduction of Diverse Substituents (e.g., Alkyl, Aryl, Heteroaryl, Propyl) on the Imidazolidinone Ring

The carbon backbone of the imidazolidin-2-one ring, particularly at the C4 and C5 positions, offers prime locations for the introduction of a variety of substituents. These modifications can significantly influence the biological activity and physicochemical properties of the resulting compounds.

A highly regioselective method for the synthesis of 4-(het)arylimidazolidin-2-ones involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. mdpi.com This approach demonstrates excellent control in directing the substituent to the C4 position. The reaction proceeds through the formation of a cyclic imidazolinium cation, which is then trapped by the nucleophile. nih.gov While this method is well-established for aryl and heteroaryl substituents, the introduction of alkyl groups such as propyl at the C4 position often requires different strategies.

One common approach for introducing alkyl substituents is through the asymmetric alkylation of N-acylated chiral imidazolidin-2-ones. researchgate.net These compounds serve as chiral auxiliaries, directing the stereoselective addition of alkyl groups. For instance, the enolate of an N-acyl imidazolidin-2-one can be treated with an alkyl halide, such as propyl iodide, to introduce the propyl group at the C4 position with high diastereoselectivity. The chiral auxiliary can then be cleaved to yield the desired 4-propylimidazolidin-2-one. Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliaries have also been developed to facilitate product purification and auxiliary recycling. nih.gov

Palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides provides another route to 4-substituted imidazolidin-2-ones. nih.gov This method allows for the introduction of a variety of substituents at the C4 position, depending on the nature of the bromide coupling partner.

| Method | Substituent Type | Key Reagents/Conditions | Position of Substitution |

| Acid-catalyzed reaction of (2,2-diethoxyethyl)ureas | Aryl, Heteroaryl | (2,2-diethoxyethyl)ureas, C-nucleophile, Acid catalyst | C4 |

| Asymmetric alkylation | Alkyl (e.g., Propyl) | N-acylated chiral imidazolidin-2-one, Base, Alkyl halide | C4 |

| Palladium-catalyzed carboamination | Aryl, Alkenyl | N-allylurea, Aryl/Alkenyl bromide, Palladium catalyst | C4 |

Synthesis of N-Substituted Imidazolidin-2-ones

Functionalization of the nitrogen atoms of the imidazolidin-2-one ring is a common strategy to modulate the compound's properties. A variety of methods exist for the synthesis of N-substituted derivatives.

The most direct approach involves the cyclization of N,N'-disubstituted ethylenediamines with a carbonyl source like phosgene (B1210022) or its equivalents. mdpi.com This method allows for the pre-installation of the desired substituents on the nitrogen atoms. For example, reacting N,N'-dipropylethylenediamine with triphosgene (B27547) would yield 1,3-dipropylimidazolidin-2-one.

Alternatively, N-alkylation of an existing imidazolidin-2-one can be achieved. This typically involves deprotonation of the N-H bond with a suitable base, followed by reaction with an alkylating agent. For instance, treatment of imidazolidin-2-one with a base like sodium hydride and subsequent addition of propyl bromide would lead to N-propylimidazolidin-2-one. acs.org Similarly, N-arylation can be accomplished through palladium-catalyzed cross-coupling reactions with aryl halides. acs.org

The intramolecular hydroamidation of propargylic ureas, catalyzed by a phosphazene base, offers a metal-free approach to N-substituted imidazolidin-2-ones. acs.org The substitution pattern of the final product is determined by the substituents on the starting propargylic urea (B33335).

| Method | Substituent Type | Key Reagents/Conditions |

| Cyclization of N,N'-disubstituted ethylenediamines | Alkyl, Aryl | N,N'-disubstituted ethylenediamine (B42938), Carbonyl source (e.g., triphosgene) |

| N-alkylation | Alkyl | Imidazolidin-2-one, Base, Alkyl halide |

| N-arylation | Aryl | Imidazolidin-2-one, Aryl halide, Palladium catalyst |

| Intramolecular hydroamidation of propargylic ureas | Varied | Propargylic urea, Phosphazene base |

Strategies for Spiro and Fused Imidazolidinone Architectures

The construction of more complex molecular frameworks involving the imidazolidin-2-one core, such as spirocyclic and fused systems, has garnered significant interest due to their potential in drug discovery.

Spiro-imidazolidinones can be synthesized through various multicomponent reactions. One such approach involves a four-component reaction of amines, cyclic ketones, amino acids, and aldehydes, enabled by carbon nitride photocatalysis, to produce spiro-imidazolidines which can be further converted to the corresponding imidazolidin-2-ones. A one-pot synthesis of chiral spiro-imidazolidinone cyclohexenones has been developed from aminophenols, α,β-unsaturated aldehydes, and α-amino acids, showcasing excellent diastereoselectivity. mdpi.com

Fused imidazolidinone architectures are often prepared via intramolecular cyclization reactions. For example, indole-fused cyclic ureas can be synthesized through a silver-catalyzed double intramolecular hydroamidation process. acs.org Palladium-catalyzed intramolecular diamination of allene-tethered ureas is another effective strategy for constructing bicyclic imidazolidin-2-ones.

| Architecture | Synthetic Strategy | Key Features |

| Spiro-imidazolidinone | Four-component photocatalytic reaction | Utilizes simple starting materials to build complex spirocycles. |

| Spiro-imidazolidinone | One-pot multicomponent reaction | High diastereoselectivity, chiral products from amino acid precursors. mdpi.com |

| Fused Imidazolidinone (Indole-fused) | Silver-catalyzed double intramolecular hydroamidation | Forms two rings in a single synthetic sequence. acs.org |

| Fused Imidazolidinone (Bicyclic) | Palladium-catalyzed intramolecular diamination of allenes | Efficient construction of fused ring systems. |

Future Research Directions and Unexplored Avenues in 4 Propylimidazolidin 2 One Chemistry

Development of Highly Efficient and Selective Synthetic Routes for 4-Propylimidazolidin-2-one

The development of efficient and selective synthetic routes is paramount to unlocking the potential of 4-propylimidazolidin-2-one. Current synthetic strategies for the broader class of imidazolidin-2-ones often involve multi-step procedures with moderate yields. Future research should prioritize the development of novel, streamlined, and highly selective methodologies.

A key area of focus will be the design of catalytic systems that can achieve high levels of regio- and stereoselectivity. For instance, the development of chiral catalysts for the asymmetric synthesis of 4-propylimidazolidin-2-one would be a significant advancement, enabling the production of enantiomerically pure compounds for pharmacological evaluation. Metal-catalyzed reactions, such as those employing palladium, copper, or gold, have shown promise in the synthesis of related N-heterocycles and could be adapted for this purpose. Furthermore, organocatalysis presents a powerful, metal-free alternative that can offer unique selectivity profiles.

Another promising avenue is the exploration of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. The design of a novel MCR that directly yields the 4-propylimidazolidin-2-one core would represent a major breakthrough in the synthesis of this compound.

The table below summarizes potential synthetic strategies that warrant further investigation for the efficient synthesis of 4-propylimidazolidin-2-one.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure compounds | Design of novel chiral metal and organocatalysts |

| Multicomponent Reactions | High efficiency and atom economy | Discovery of new MCRs for direct synthesis |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction conditions in continuous flow |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Development of visible-light-mediated cyclization reactions |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. researchgate.net These powerful computational tools can accelerate the discovery and optimization of new reactions by analyzing vast datasets and identifying complex patterns that are not readily apparent to human researchers.

For the synthesis of 4-propylimidazolidin-2-one, AI and ML algorithms can be employed in several key areas. Firstly, they can be used to predict the outcome of reactions, including yield and selectivity, based on the starting materials, reagents, and reaction conditions. This predictive capability can significantly reduce the number of experiments required to identify optimal synthetic routes.

Secondly, AI can be utilized for de novo reaction design, proposing novel synthetic pathways to 4-propylimidazolidin-2-one that may not be obvious from traditional chemical intuition. By learning from the vast repository of known chemical transformations, ML models can generate innovative and efficient synthetic strategies.

Furthermore, AI can play a crucial role in catalyst design. Machine learning models can be trained to predict the performance of a catalyst based on its structural and electronic properties. This allows for the in silico screening of large libraries of potential catalysts, identifying the most promising candidates for experimental validation. This approach can dramatically accelerate the development of highly efficient and selective catalysts for the synthesis of 4-propylimidazolidin-2-one.

The following table illustrates the potential applications of AI and ML in the synthesis of 4-propylimidazolidin-2-one.

| Application Area | AI/ML Tool | Potential Impact |

| Reaction Outcome Prediction | Supervised learning models | Reduced experimental effort and faster optimization |

| De Novo Reaction Design | Generative models | Discovery of novel and efficient synthetic routes |

| Catalyst Design and Selection | Predictive models for catalyst performance | Accelerated development of highly selective catalysts |

| Reaction Parameter Optimization | Bayesian optimization algorithms | Fine-tuning of reaction conditions for maximum yield |

Advanced Mechanistic Investigations and Reaction Pathway Optimization

A deep understanding of reaction mechanisms is fundamental to the development of efficient and robust synthetic methods. For the synthesis of 4-propylimidazolidin-2-one, advanced mechanistic investigations will be crucial for optimizing existing reaction pathways and designing new, more effective ones.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role in elucidating the intricate details of reaction mechanisms. DFT can be used to model the structures of reactants, intermediates, and transition states, providing valuable insights into the energetics of the reaction pathway. This information can help to identify the rate-determining step and guide the design of catalysts and reaction conditions that lower the activation energy, thereby increasing the reaction rate and efficiency.

In addition to computational studies, advanced spectroscopic techniques will be essential for the experimental validation of proposed mechanisms. Techniques such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the detection and characterization of transient intermediates. This experimental data, when combined with computational results, can provide a comprehensive and highly detailed picture of the reaction mechanism.

Kinetic studies will also be vital for understanding the factors that influence the rate of the reaction. By systematically varying the concentrations of reactants and catalysts, it is possible to determine the rate law for the reaction, which provides valuable information about the molecularity of the rate-determining step.

The table below outlines key areas for advanced mechanistic investigation in the synthesis of 4-propylimidazolidin-2-one.

| Investigation Area | Methodology | Key Insights |

| Transition State Analysis | Density Functional Theory (DFT) | Identification of rate-determining steps and catalyst design |

| Intermediate Characterization | In situ IR and NMR spectroscopy | Experimental validation of proposed reaction pathways |

| Kinetic Studies | Reaction rate analysis | Understanding of the factors controlling reaction speed |

| Isotope Labeling Studies | Isotopic substitution experiments | Elucidation of bond-forming and bond-breaking steps |

Green Chemistry and Sustainable Synthesis of Imidazolidinone Structures

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of 4-propylimidazolidin-2-one and other imidazolidinone structures, a focus on sustainability will be essential for developing environmentally friendly and economically viable processes.

A key aspect of green chemistry is the use of sustainable solvents. Traditional organic solvents are often volatile, flammable, and toxic. Future research should focus on the use of greener alternatives such as water, supercritical fluids, and bio-based solvents. nih.gov The development of synthetic routes that can be performed in these environmentally benign media would significantly reduce the environmental impact of imidazolidinone synthesis.

The use of renewable starting materials is another important principle of green chemistry. Many of the current starting materials for the synthesis of N-heterocycles are derived from petrochemical feedstocks. nso-journal.org Exploring the use of biomass-derived starting materials for the synthesis of 4-propylimidazolidin-2-one would be a significant step towards a more sustainable chemical industry. researchgate.net

Biocatalysis offers a powerful tool for the green synthesis of chemical compounds. Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, often in aqueous media. nih.gov The discovery or engineering of enzymes that can catalyze the synthesis of the imidazolidinone ring would provide a highly sustainable and environmentally friendly route to these compounds.

Finally, the development of catalytic processes that minimize waste and maximize atom economy is a central tenet of green chemistry. This includes the use of highly efficient and recyclable catalysts, as well as the design of reactions that proceed with high atom economy, meaning that a large proportion of the atoms from the starting materials are incorporated into the final product.

The following table summarizes key green chemistry approaches for the sustainable synthesis of imidazolidinone structures.

| Green Chemistry Principle | Approach | Potential Benefits |

| Sustainable Solvents | Use of water, supercritical CO2, bio-solvents | Reduced environmental pollution and health hazards nih.gov |

| Renewable Feedstocks | Synthesis from biomass-derived materials | Reduced reliance on fossil fuels and increased sustainability nso-journal.orgresearchgate.net |

| Biocatalysis | Use of enzymes as catalysts | High selectivity, mild reaction conditions, and reduced waste nih.gov |

| Atom Economy | Design of highly efficient catalytic reactions | Minimized waste generation and improved resource efficiency |

Q & A

Q. What are the recommended methods for synthesizing 4-Propylimidazolidin-2-one with high purity?

- Methodological Answer : Synthesis typically involves cyclization of propylamine derivatives with carbonyl-containing reagents (e.g., urea or phosgene derivatives). Key steps include:

-

Reaction Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .

-

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

-

Purity Validation : Confirm via NMR (¹H/¹³C) and mass spectrometry (MS), ensuring absence of unreacted starting materials or by-products .

Example Reaction Conditions Temperature: 80–100°C Solvent: Ethanol or DMF Catalyst: p-Toluenesulfonic acid (optional)

Q. How can researchers validate the structural identity of 4-Propylimidazolidin-2-one?

- Methodological Answer :

- NMR Analysis : Compare ¹H NMR peaks for imidazolidinone ring protons (δ 3.2–4.0 ppm) and propyl chain protons (δ 0.9–1.7 ppm) .

- Infrared Spectroscopy (IR) : Identify carbonyl stretch (C=O) at ~1700 cm⁻¹ and N–H stretches at ~3300 cm⁻¹ .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What are the stability considerations for 4-Propylimidazolidin-2-one under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C) .

- Light Sensitivity : Store in amber vials at –20°C if UV-Vis spectra indicate photodegradation .

- Hygroscopicity : Use Karl Fischer titration to quantify water absorption and select desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can conflicting solubility data for 4-Propylimidazolidin-2-one in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

-

Controlled Replication : Repeat solubility tests (e.g., shake-flask method) under standardized conditions (temperature, agitation) .

-

Error Analysis : Calculate standard deviations across triplicate measurements and report confidence intervals .

-

Molecular Dynamics Simulations : Model solvent interactions to explain discrepancies (e.g., hydrogen bonding in DMSO vs. hexane) .

Reported Solubility (mg/mL) DMSO: 25.3 ± 1.2 Ethanol: 8.7 ± 0.5 Hexane: <0.1

Q. What experimental strategies can elucidate the reaction mechanism of 4-Propylimidazolidin-2-one in catalytic processes?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps .

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during catalysis .

- Computational Modeling : Apply density functional theory (DFT) to map energy barriers for proposed pathways .

Q. How should researchers address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line, assay type) .

- Dose-Response Curves : Compare EC₅₀ values under identical experimental conditions .

- Quality Control : Verify compound purity (>95%) and use internal standards (e.g., cisplatin for cytotoxicity assays) .

Methodological Best Practices

Q. What steps ensure reproducibility in synthesizing 4-Propylimidazolidin-2-one derivatives?

- Answer :

- Detailed Protocols : Include exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type) .

- Supplementary Data : Provide raw NMR/MS spectra and chromatograms in supporting information .

- Peer Validation : Collaborate with independent labs to replicate results .

Q. How can researchers optimize analytical methods for quantifying trace impurities in 4-Propylimidazolidin-2-one?

- Answer :

-

HPLC Method Development : Test multiple columns (C18, phenyl-hexyl) and mobile phases (acetonitrile/water gradients) .

-

Limit of Detection (LOD) : Use serial dilutions to establish LOD (e.g., 0.1% w/w) .

Common Impurities Unreacted urea derivatives Propylamine by-products

Data Interpretation & Reporting

Q. How to statistically analyze dose-dependent effects of 4-Propylimidazolidin-2-one in biological assays?

- Answer :

Q. What frameworks guide the design of studies investigating 4-Propylimidazolidin-2-one’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.